2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-

5-HT2A receptor partial agonism EC50

2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- (CAS: 144734-40-7), also known as EZS-8, is a heterocyclic small molecule with a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol. This compound is functionally characterized as a very-low-potency partial agonist at the serotonin 5-HT2A receptor.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 144734-40-7
Cat. No. B3240834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
CAS144734-40-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN
InChIInChI=1S/C10H11N3O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6,11H2,(H,12,15)
InChIKeyNTAUXYQQSCPGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-: Procurement-Ready Overview for 5-HT2A Receptor Research


2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- (CAS: 144734-40-7), also known as EZS-8, is a heterocyclic small molecule with a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol [1]. This compound is functionally characterized as a very-low-potency partial agonist at the serotonin 5-HT2A receptor [2]. Its structural classification as a 3-substituted quinazolinedione positions it within a chemical family known for diverse interactions with serotonergic systems .

Why Generic 5-HT2A Ligands Cannot Substitute for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- (CAS 144734-40-7)


Substitution with a more potent 5-HT2A agonist or antagonist is scientifically invalid for experimental protocols that require a low-activity baseline. The defining characteristic of this specific quinazolinedione derivative is its exceptionally weak partial agonism, with an EC50 of 66,000 nM, which is orders of magnitude higher than that of the endogenous ligand serotonin [1]. Replacing it with a high-affinity analog like ketanserin (Ki ≈ 2.5 nM) or a potent agonist would fundamentally alter the pharmacological profile of the experiment, rendering it unsuitable for its primary applications as a negative control or for structure-activity relationship (SAR) studies exploring the lower bounds of ligand potency [1].

Quantitative Evidence for Selecting 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- (EZS-8) Over Alternative 5-HT2A Ligands


EZS-8 Demonstrates Drastically Lower Potency at the 5-HT2A Receptor Compared to Endogenous Serotonin

EZS-8 exhibits an EC50 of 66,000 nM at the 5-HT2A receptor, representing approximately 0.15% of the potency of the endogenous full agonist serotonin [1]. Serotonin's EC50 in functional assays is typically in the low nanomolar range (e.g., 2.1 nM [2]), making EZS-8 over 30,000-fold less potent. This quantitative gap is the compound's primary differentiation point.

5-HT2A receptor partial agonism EC50

EZS-8 Provides a Weak Partial Agonist Profile as a Contrast to Potent Antagonists like Ketanserin

While EZS-8 is structurally related to the classic 5-HT2A antagonist ketanserin [1], its functional profile is a weak partial agonist rather than a potent antagonist [2]. Ketanserin binds the 5-HT2A receptor with a high-affinity Ki of 2.5 nM . This stark contrast in both potency and functional outcome (partial agonism vs. antagonism) makes EZS-8 a crucial comparator for studies investigating ligand efficacy and structure-function relationships.

5-HT2A receptor partial agonist ketanserin

Physicochemical Profile of EZS-8 Differs from Common Serotonergic Ligands, Supporting Distinct Experimental Utility

EZS-8 possesses distinct physicochemical properties that differentiate it from other serotonergic tools. Its computed XLogP3-AA value is -0.3 [1], indicating a hydrophilic character, which is in contrast to the more lipophilic nature of many other 5-HT2A ligands (e.g., ketanserin has a logP of ~2.6 [2]). This difference in lipophilicity can influence solubility, membrane permeability, and non-specific binding in assay systems.

physicochemical properties drug-likeness in silico

Primary Scientific Applications for Procuring 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- (CAS 144734-40-7)


Use as a Low-Activity Control or 'Null' Ligand in 5-HT2A Receptor Functional Assays

Given its EC50 of 66,000 nM, which is over 30,000-fold higher than serotonin [1], this compound is ideally suited as a negative control or low-activity baseline in calcium flux or other functional assays designed to measure 5-HT2A receptor activation. Its weak partial agonism ensures that any observed signal from test compounds is significantly above the background activity of the receptor system [1].

Tool Compound for Structure-Activity Relationship (SAR) Studies of Quinazolinedione Derivatives

This compound represents the minimal functional scaffold within the 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione class of 5-HT2A partial agonists [1]. It serves as an essential starting point for SAR campaigns aiming to improve potency and/or efficacy, allowing researchers to quantify the contribution of additional substituents to receptor activation [2].

Preparation of Reference Standards for Serotonin Receptor Binding Studies

Vendor documentation indicates its utility as a reagent for the preparation and study of relative binding affinities at serotonin receptors . Its distinct, very-low-activity profile makes it a valuable reference point for calibrating assays and comparing the binding kinetics of more potent or efficacious ligands .

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